molecular formula C11H13N B156195 1,2,3-Trimethyl-1H-indole CAS No. 1971-46-6

1,2,3-Trimethyl-1H-indole

Cat. No. B156195
CAS RN: 1971-46-6
M. Wt: 159.23 g/mol
InChI Key: NRRVOLSTQHJDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trimethyl-1H-indole, also known as Skatole, is a heterocyclic organic compound with a strong odor. It is commonly found in feces, urine, and sweat, and is responsible for the unpleasant odor associated with these bodily fluids. Despite its unpleasant odor, 1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 1,2,3-Trimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

1,2,3-Trimethyl-1H-indole has several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the scavenging of free radicals. It has also been shown to have an effect on the central nervous system, and can induce sedation and reduce anxiety in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2,3-Trimethyl-1H-indole in lab experiments include its availability, low cost, and well-established synthesis methods. However, there are also several limitations to its use, including its unpleasant odor, potential toxicity at high doses, and the need for careful handling and disposal due to its potential environmental impact.

Future Directions

There are several future directions for research on 1,2,3-Trimethyl-1H-indole, including its potential use as an antimicrobial agent, anti-inflammatory agent, and antioxidant. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of various diseases and conditions.

Synthesis Methods

1,2,3-Trimethyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Madelung synthesis involves the reaction of an aryl halide with an amine in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acid anhydride in the presence of a Lewis acid catalyst.

Scientific Research Applications

1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, and can reduce inflammation in the body. Additionally, 1,2,3-Trimethyl-1H-indole has been shown to have antioxidant properties, and can scavenge free radicals in the body.

properties

CAS RN

1971-46-6

Product Name

1,2,3-Trimethyl-1H-indole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,2,3-trimethylindole

InChI

InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3

InChI Key

NRRVOLSTQHJDEG-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C

boiling_point

283.0 °C

melting_point

18.0 °C

Other CAS RN

1971-46-6

synonyms

1,2,3-Trimethyl-1H-indole

Origin of Product

United States

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